3-Methyl-2-morpholin-4-yl-butylamine
Description
Significance of Morpholine-Containing Structures in Contemporary Chemical Synthesis and Chemical Biology
The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in a wide array of approved drugs and biologically active molecules. nih.gov The inclusion of a morpholine moiety in a molecule can confer several advantageous properties.
One of the key benefits of the morpholine structure is its ability to improve the pharmacokinetic profile of a drug candidate. mdpi.comresearchgate.net Its presence can enhance aqueous solubility, which is crucial for drug absorption and distribution in the body. Furthermore, the morpholine ring is generally stable under metabolic conditions, contributing to a longer half-life of the drug. mdpi.com The nitrogen atom in the morpholine ring is a weak base, a property that can be critical for molecular interactions with biological targets. researchgate.net
In chemical synthesis, morpholine is a versatile and readily accessible building block. nih.gov It can be easily introduced into molecules as a secondary amine reagent or constructed through various synthetic methodologies. mdpi.com Its derivatives are utilized in the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov
Notable Drugs Containing a Morpholine Moiety:
| Drug | Therapeutic Use | Role of Morpholine Moiety |
|---|---|---|
| Gefitinib | Anticancer | Prolongs the terminal plasma half-life. nih.gov |
| Aprepitant | Antiemetic | Contributes to increased potency. nih.gov |
| Rivaroxaban | Anticoagulant | Contributes to inhibitory activity and allows for sufficient oral absorption. nih.gov |
Overview of Primary Amine Building Blocks in Organic Synthesis
Primary amines are organic compounds characterized by a nitrogen atom bonded to two hydrogen atoms and one alkyl or aryl group. humanjournals.com They are fundamental building blocks in organic synthesis due to their versatility and reactivity. humanjournals.comontosight.ai The lone pair of electrons on the nitrogen atom makes primary amines nucleophilic and basic, allowing them to participate in a vast number of chemical reactions. bldpharm.com
The formation of carbon-nitrogen bonds is a critical process in the synthesis of pharmaceuticals, agrochemicals, and other functional materials, making primary amines indispensable reagents. organic-chemistry.org They are widely used in the synthesis of compound libraries for drug discovery through reactions such as:
Amide coupling: Reacting with carboxylic acids or their derivatives to form stable amide bonds, a cornerstone of peptide synthesis. humanjournals.comnih.gov
Reductive amination: Reacting with aldehydes or ketones to form imines, which are then reduced to form secondary or tertiary amines. humanjournals.combldpharm.com
Alkylation and Arylation: Forming new carbon-nitrogen bonds with alkyl or aryl halides. organic-chemistry.org
Synthesis of Heterocycles: Serving as key components in the construction of nitrogen-containing ring systems like pyridines and pyrroles. ontosight.ai
The importance of primary amines is underscored by their presence in a vast catalog of commercially available building blocks, enabling the synthesis of complex molecular architectures. organic-chemistry.org
Structural Features and Stereochemical Considerations of 3-Methyl-2-morpholin-4-yl-butylamine
Detailed experimental data, research findings, and stereochemical analysis for the specific compound this compound are not available in the reviewed scientific literature.
However, a theoretical analysis of its structure reveals several key features:
Chirality: The structure contains at least two chiral centers, at the carbon atom bearing the primary amine group (C2) and the carbon atom with the methyl group (C3). This means the compound can exist as multiple stereoisomers (diastereomers and enantiomers). The specific spatial arrangement of these groups would be critical for its biological activity, as stereoisomers can have vastly different interactions with chiral biological molecules like enzymes and receptors.
Primary Amine: This functional group provides a site for further chemical modification and is a key point for salt formation, which can be used to modify the compound's physical properties, such as solubility and crystallinity.
Morpholine Ring: As discussed, this heterocycle is expected to influence the compound's polarity, solubility, and metabolic stability. The nitrogen atom of the morpholine is a tertiary amine.
Alkyl Backbone: The butyl chain with a methyl substituent provides a non-polar, flexible scaffold connecting the key functional groups.
Without experimental data, the physicochemical properties can only be estimated. The table below is based on the properties of its constituent parts, specifically 3-Methyl-2-butylamine, as a reference point.
Table of Predicted Properties and Related Compound Data:
| Property | Value (for 3-Methyl-2-butylamine) | Predicted Influence of Morpholine Group |
|---|---|---|
| Molecular Formula | C5H13N | C9H20N2O (for the target compound) |
| Molar Mass | 87.16 g/mol | 172.27 g/mol (for the target compound) |
| Boiling Point | 84-87 °C | Expected to be significantly higher due to increased mass and polarity. |
| Density | 0.757 g/mL at 25 °C | Expected to be higher. |
| pKa | 10.80 (Predicted) | The primary amine's pKa might be similar, while the morpholine nitrogen would have a lower pKa. |
Structure
2D Structure
Properties
IUPAC Name |
3-methyl-2-morpholin-4-ylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)9(7-10)11-3-5-12-6-4-11/h8-9H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCEYDTUIJKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 2 Morpholin 4 Yl Butylamine and Analogs
General Synthetic Strategies for Alkyl Amines
The synthesis of alkyl amines, such as 3-Methyl-2-morpholin-4-yl-butylamine, can be approached through several classical and modern synthetic routes. One of the most robust and widely used methods for preparing tertiary alkylamines is carbonyl reductive amination. This two-step process involves the condensation of a secondary amine with an aliphatic aldehyde to form an all-alkyl-iminium ion, which is subsequently reduced by a hydride reagent. Another direct strategy involves the coupling of an alkyl fragment with an in-situ generated alkyl-iminium ion.
Recent advancements have introduced a practical and general synthesis of tertiary alkylamines through the addition of alkyl radicals to all-alkyl-iminium ions. This process is facilitated by visible light and a silane (B1218182) reducing agent, which together initiate a chain process. This metal-free and modular transformation allows for the coupling of aldehydes and secondary amines with alkyl halides, providing a versatile route to complex tertiary amines.
Stereoselective Synthesis Approaches
Given that this compound possesses two chiral centers, controlling the stereochemistry is a critical aspect of its synthesis. Stereoselective strategies aim to produce a specific stereoisomer, which can be achieved through diastereoselective, enantioselective, or chiral resolution methods.
Diastereoselective Synthesis
Diastereoselective synthesis aims to control the relative configuration of the stereocenters. For compounds like this compound, this involves controlling the formation of the syn or anti diastereomer.
Several methods have been developed for the diastereoselective synthesis of related structures. For instance, the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines has been achieved using an iron(III) catalyst starting from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol. thieme-connect.com A plausible mechanism suggests a thermodynamic equilibrium that favors the formation of the cis diastereoisomer as the major product. thieme-connect.com
Another approach involves the iodine-mediated 6-exotrig type cyclization of amino acid-derived intermediates, which yields trans-2,5-disubstituted morpholines with high diastereoselectivity. nih.gov The use of α-amino aldehydes in the Petasis reaction has also been shown to produce chiral diamines with total diastereoselectivity. researchgate.net
Enantioselective Synthesis
Enantioselective synthesis focuses on producing a specific enantiomer. This can be accomplished using chiral auxiliaries, chiral catalysts, or by starting from the chiral pool.
Tandem sequential one-pot reactions employing both hydroamination and asymmetric transfer hydrogenation have proven effective for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org The success of this method relies on hydrogen-bonding interactions between an oxygen atom and the ligand of the ruthenium catalyst to achieve high enantiomeric excess. organic-chemistry.org The Sharpless asymmetric epoxidation is another powerful tool used to establish stereocenters in the enantioselective synthesis of complex morpholine (B109124) derivatives. nih.gov
Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation)
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This is often achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereoselective Synthesis | Controls the relative stereochemistry of multiple chiral centers in a single reaction. | Efficient for creating specific diastereomers. | May require specific substrates and catalysts; does not produce a single enantiomer from achiral starting materials. |
| Enantioselective Synthesis | Uses chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other. | Can achieve high enantiomeric excess; avoids the 50% theoretical yield limit of resolution. | Development of suitable catalysts can be challenging and expensive. |
| Chiral Resolution | Separates a racemic mixture into enantiomers by forming diastereomeric derivatives (e.g., salts) that can be separated physically. | Well-established and often straightforward for amines and carboxylic acids. | Theoretical maximum yield of 50% for the desired enantiomer without a racemization process; can be laborious. wikipedia.org |
Incorporation of the Morpholine Moiety in Amine Synthesis
The synthesis of the morpholine ring is a key step in the preparation of this compound. A common and efficient approach involves the conversion of 1,2-amino alcohols. chemrxiv.orgresearchgate.netresearchgate.net
A recently developed green synthesis protocol utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide. organic-chemistry.orgchemrxiv.org This method is a simple, high-yielding, one or two-step, redox-neutral process that uses inexpensive reagents. organic-chemistry.orgchemrxiv.org A key feature of this methodology is the ability to achieve clean monoalkylation of the amine. chemrxiv.org
Another strategy for synthesizing substituted morpholines is through a palladium-catalyzed carboamination reaction. nih.gov This approach involves the coupling of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide to generate the morpholine product as a single stereoisomer. nih.gov Iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers or 1,2-hydroxy amines substituted with an allylic alcohol also provides a viable route to disubstituted morpholines. thieme-connect.comorganic-chemistry.org
| Starting Material | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | A green, redox-neutral protocol involving selective N-monoalkylation followed by cyclization. organic-chemistry.orgchemrxiv.org | organic-chemistry.orgchemrxiv.org |
| Substituted Ethanolamines | Pd catalyst, Aryl/Alkenyl Bromide | A four-step synthesis featuring a Pd-catalyzed carboamination as the key cyclization step to form stereochemically pure morpholines. nih.gov | nih.gov |
| 1,2-Amino Ethers / 1,2-Hydroxy Amines | Iron(III) catalyst | Diastereoselective synthesis of disubstituted morpholines through C-O or C-N bond formation. thieme-connect.comorganic-chemistry.org | thieme-connect.comorganic-chemistry.org |
| Aminoalkyne Substrates | Ru catalyst | A tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org | organic-chemistry.org |
Multi-component Reactions in the Synthesis of Related Amino Compounds (e.g., Petasis Boron-Mannich Reactions)
Multi-component reactions (MCRs) are powerful tools in organic synthesis as they allow for the formation of complex molecules in a single step from three or more starting materials. The Petasis Boron-Mannich (PBM) reaction is a prominent MCR that couples a carbonyl compound, an amine, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org
This reaction is particularly useful for the synthesis of α-amino acids and their derivatives. organic-chemistry.org The PBM reaction proceeds via an imine, with the organic ligand of the boronic acid acting as the nucleophile. organic-chemistry.org A key advantage of the Petasis reaction is that the final nucleophilic addition step is irreversible, which often leads to higher yields compared to the classical Mannich reaction. organic-chemistry.org
The Petasis reaction can be adapted for stereoselective synthesis. When a chiral amine is used, the stereochemical outcome is strongly influenced by the chirality of the amine, often resulting in high diastereoselectivity. wikipedia.org Chiral benzyl (B1604629) amines, 2-substituted pyrrolidines, and 5-substituted 2-morpholinones have all been shown to induce good to excellent diastereomeric excess. wikipedia.org Furthermore, asymmetric versions of the Petasis reaction have been developed using chiral catalysts, such as thiourea-based organocatalysts, to achieve high enantioselectivity. nih.gov A domino process combining a Petasis reaction with a cross-metathesis and intramolecular 1,4-addition has been developed to yield compounds with a morpholine moiety in a diastereoselective manner. researchgate.net
Derivatization and Scaffold Applications of 3 Methyl 2 Morpholin 4 Yl Butylamine
Chemical Modifications and Functionalization Strategies
The primary amine group of 3-Methyl-2-morpholin-4-yl-butylamine is the principal site for chemical modification, allowing for a wide range of functionalization strategies. These modifications are key to altering the molecule's physicochemical properties or preparing it for subsequent coupling reactions. The tertiary amine within the morpholine (B109124) ring is substantially less reactive and typically does not participate in these transformations under standard conditions.
Common derivatization strategies focus on N-alkylation, N-acylation, and reductive amination to introduce diverse substituents. Steric hindrance from the substituents on the butylamine (B146782) chain can influence the yield and rate of these reactions. nih.gov For instance, the use of catalysts may be necessary to increase the derivatization yield for sterically hindered compounds. nih.gov
Key functionalization strategies include:
N-Acylation: Reaction with acyl chlorides or anhydrides converts the primary amine into a secondary amide. This is a robust method for introducing a vast array of functional groups.
N-Alkylation: The amine can be alkylated using alkyl halides. This reaction can be controlled to yield secondary or tertiary amines, although over-alkylation can be a challenge.
Reductive Amination: A two-step process involving the formation of a Schiff base (imine) with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride, yields a secondary amine. This is a highly versatile and widely used method in medicinal chemistry.
Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides, a common functional group in various therapeutic agents.
These strategies allow for the introduction of functional handles, such as alkynes or azides, which are essential for applications in click chemistry and bioconjugation.
Table 1: Potential Chemical Modifications of this compound
| Modification Strategy | Reagent Class | Resulting Functional Group | Potential Application |
|---|---|---|---|
| N-Acylation | Acyl Halides, Anhydrides | Secondary Amide | Bioisosteric replacement, introduction of pharmacophores |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Modulation of basicity and lipophilicity |
| Reductive Amination | Aldehydes, Ketones | Secondary Amine | Attachment of complex molecular fragments |
Role as a Versatile Small Molecule Scaffold in Medicinal Chemistry and Chemical Biology
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its advantageous physicochemical, biological, and metabolic properties, as well as its straightforward incorporation into molecules. researchgate.netnih.gov The morpholine moiety often contributes to improved aqueous solubility, metabolic stability, and a desirable lipophilic/hydrophilic balance in drug candidates. researchgate.net
As such, this compound serves as a versatile scaffold for the following reasons:
Improved Pharmacokinetics: The morpholine ring is known to enhance the pharmacokinetic properties of molecules, contributing to better absorption and distribution. nih.govnih.gov
Structural Rigidity and Flexibility: The chair conformation of the morpholine ring provides a degree of conformational rigidity, which can be advantageous for specific receptor binding, while the butylamine chain offers flexibility.
Hydrogen Bonding Capability: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. researchgate.net
Synthetic Tractability: The primary amine provides a reliable attachment point for building larger, more complex molecules, allowing for the creation of diverse chemical libraries for screening. nih.gov
This scaffold is an integral component in the design of molecules targeting a wide range of receptors and enzymes. nih.gov Its structure provides a foundation for developing lead compounds in various therapeutic areas by allowing systematic modification of the appended functionalities to optimize biological activity and drug-like properties. e3s-conferences.org
Design and Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety
The reactive nature of the primary amine on the this compound moiety makes it an excellent starting point for the construction of more complex heterocyclic systems. Through multi-step synthetic sequences, the amine can be used to build new rings, leading to novel chemical entities with unique three-dimensional structures.
Examples of synthetic strategies that could be applied to this moiety include:
Synthesis of Quinoline (B57606) Derivatives: The primary amine can be used in condensation reactions to build quinoline ring systems. For example, a morpholine-containing aldehyde can be condensed with an amine to form an imine, which is then reduced to yield a substituted quinoline-methyl-amine derivative. humanjournals.com This approach allows for the fusion of the morpholine scaffold with another medicinally important heterocycle.
Formation of Piperidin-4-one Systems: Through a Mannich-type reaction, the amine can react with an aldehyde (like formaldehyde) and a ketone (like 3-methyl-2,6-diphenylpiperidin-4-one) to append the morpholine-containing structure onto a piperidinone core. mdpi.com
Construction of 1,2,3-Thiadiazoles: The amine can be modified into a thiocarbamoyl derivative, which can then undergo cyclization reactions with sulfonyl azides to form substituted 1,2,3-thiadiazole (B1210528) systems. osi.lv
Table 3: Examples of Heterocyclic Systems Derived from Morpholine-Containing Precursors
| Starting Precursor Type | Resulting Heterocyclic System | Synthetic Strategy | Reference |
|---|---|---|---|
| 2-(morpholin-4-yl)quinoline-3-carbaldehyde | N-{[2-(morpholin-4-yl)-quinolin-3-yl]methyl}amine | Imine formation and reduction | humanjournals.com |
| 3-Methyl-2,6-diphenylpiperidin-4-one and Morpholine | 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one | Mannich reaction | mdpi.com |
Application in Bioconjugation Strategies
Bioconjugation, the covalent linking of molecules to biomolecules such as proteins or nucleic acids, is a powerful tool in chemical biology and drug development. nih.gov While this compound itself is not directly reactive with most biological macromolecules under physiological conditions, it can be readily adapted for bioconjugation through a two-step process.
Functionalization: The primary amine is first modified to introduce a bio-orthogonal reactive handle. This involves reacting the amine with a bifunctional linker. For example, acylation with an N-Hydroxysuccinimide (NHS) ester of an alkyne-containing carboxylic acid would install a terminal alkyne group onto the molecule.
Conjugation: The newly installed reactive handle can then be used in a highly specific and efficient bio-orthogonal reaction. For instance, the alkyne-functionalized molecule can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage with an azide-modified biomolecule. nih.gov
This strategy would allow the this compound scaffold to be attached to antibodies, peptides, or other biological vectors for applications in targeted drug delivery, molecular imaging, or probing biological systems.
Table 4: Potential Bioconjugation Strategy for this compound
| Step | Description | Example Reaction | Result |
|---|---|---|---|
| 1. Functionalization | Covalent attachment of a bio-orthogonal handle to the primary amine. | N-acylation with an alkyne-NHS ester. | Alkyne-tagged this compound derivative. |
Structure Activity Relationship Sar Studies and Molecular Design
Conformational Analysis and Stereochemical Influence on Molecular Interactions
The three-dimensional arrangement of a molecule is crucial for its interaction with biological receptors, which are themselves chiral and possess specific spatial arrangements. 3-Methyl-2-morpholin-4-yl-butylamine has two chiral centers, at C2 (bearing the morpholine (B109124) group) and C3 (bearing the methyl group), which means it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
The specific stereochemistry dictates the molecule's conformational preferences and, consequently, its ability to fit into a receptor's binding pocket. Chiral amines are known to engage in stereospecific interactions with enzymes and receptors. ontosight.ai The relative orientation of the morpholine ring, the primary amine, and the methyl group will vary between isomers, leading to potentially significant differences in biological activity. For instance, one stereoisomer might bind with high affinity to a target protein, while another may be completely inactive or interact with a different target altogether.
Rational Design of Derivatives Based on SAR Principles
The rational design of new derivatives is guided by established SAR principles, often derived from studying a series of related compounds. e3s-conferences.org For morpholine-containing compounds, SAR studies have revealed that modifications to the morpholine ring or its substituents can significantly impact biological activity. e3s-conferences.orgnih.gov Similarly, for phenethylamine-type molecules, the nature and length of the alkyl chain, as well as substitutions on the aromatic ring (if present), are critical determinants of activity and selectivity towards monoamine transporters. nih.govbiomolther.org
Based on these general principles, derivatives of this compound could be rationally designed to probe the requirements of its biological target(s).
Alkyl Chain Modifications: The length of the alkyl chain between the morpholine nitrogen and the primary amine could be varied. Shortening or lengthening the chain would alter the distance between these two key functional groups, which could be critical for optimal receptor fit. The methyl group at the 3-position provides steric bulk; replacing it with larger alkyl groups (e.g., ethyl, propyl) or smaller ones (hydrogen) would help to map the steric tolerance of the binding site. biomolther.org
Morpholine Ring Substitutions: Adding substituents to the morpholine ring itself could explore additional binding interactions. For example, adding small alkyl or polar groups at the 3- or 5-positions of the morpholine ring could probe for nearby hydrophobic or hydrophilic pockets in the receptor.
Amine Group Modifications: The primary amine could be alkylated to a secondary (e.g., N-methyl) or tertiary amine. This modification drastically changes the basicity and hydrogen-bonding capability, which would clarify the role of the primary amine in receptor binding.
The table below summarizes some rational design strategies and their hypothetical goals.
| Modification Strategy | Example Derivative | Predicted Impact / SAR Question |
| Varying Chain Length | 2-Morpholin-4-yl-propylamine | Probes the optimal distance between the morpholine and amine groups. |
| Altering Steric Bulk | 2-Morpholin-4-yl-butylamine (remove 3-methyl) | Determines if the methyl group is essential for activity or selectivity. |
| N-Alkylation of Amine | N-Methyl-3-methyl-2-morpholin-4-yl-butylamine | Investigates the importance of the primary amine's hydrogen atoms for binding. |
| Ring Substitution | 3-Methyl-2-(3-methylmorpholin-4-yl)-butylamine | Explores steric and hydrophobic tolerance in the region of the morpholine ring. |
Ligand Design and Target Interaction Hypotheses
Given its structural similarity to substituted phenethylamines, it is plausible to hypothesize that this compound interacts with monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). wikipedia.orgresearchgate.net These transporters are common targets for central nervous system stimulants.
A hypothetical binding model would involve several key interactions:
Ionic/Hydrogen Bonding: The protonated primary amine at the end of the butylamine (B146782) chain is likely a critical anchor, forming a strong ionic bond or hydrogen bond with a conserved acidic residue (e.g., aspartate) in the transporter's binding site. biomolther.org
Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with a suitable donor residue (e.g., tyrosine, serine) in the receptor. This interaction could be crucial for orienting the molecule correctly within the binding pocket. researchgate.net
Hydrophobic Interactions: The alkyl backbone of the butylamine chain and the methylene (B1212753) groups of the morpholine ring would likely engage in hydrophobic or van der Waals interactions with nonpolar residues lining the binding pocket. The 3-methyl group would contribute to these hydrophobic interactions and could serve to orient the molecule to avoid steric clashes or to enhance binding in a specific hydrophobic sub-pocket.
Ligand design based on this hypothesis would aim to optimize these interactions. For example, if DAT is the target, derivatives could be designed to enhance interactions with key residues in the DAT binding site while minimizing interactions with those in SERT or NET to improve selectivity. This could be achieved by fine-tuning the steric bulk near the morpholine ring or altering the electronic properties of the molecule through bioisosteric replacement.
Computational Chemistry and Molecular Modeling of 3 Methyl 2 Morpholin 4 Yl Butylamine
Density Functional Theory (DFT) Calculations and Electronic Structure Analysis (e.g., HOMO/LUMO)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For a molecule such as 3-Methyl-2-morpholin-4-yl-butylamine, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine its optimized molecular geometry and electronic properties. nih.govirjweb.com
A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. irjweb.comajchem-a.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's behavior: mdpi.com
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2, indicating resistance to change in electron distribution. irjweb.com
Electronegativity (χ): Calculated as (I + A) / 2.
Electrophilicity Index (ω): Calculated as χ² / (2η), measuring the propensity to accept electrons. mdpi.com
These parameters are invaluable for predicting how this compound might interact with biological macromolecules or participate in chemical reactions.
Table 1: Illustrative Quantum Chemical Parameters for a Morpholine (B109124) Derivative Calculated via DFT/B3LYP
| Parameter | Value (eV) | Description |
| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.48 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.29 | Energy required to remove an electron |
| Electron Affinity (A) | 1.81 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.24 | Resistance to electronic change |
| Electronegativity (χ) | 4.05 | Ability to attract electrons |
| Electrophilicity Index (ω) | 3.66 | Propensity to act as an electrophile |
Note: Data is illustrative, based on typical values for similar heterocyclic compounds found in the literature, and does not represent experimentally verified values for this compound. irjweb.comajchem-a.com
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.comnih.gov This method is crucial for predicting the binding mode and affinity of compounds like this compound with a specific biological target. The process involves placing the ligand into the binding site of the protein and evaluating the geometry and energy of the resulting complex using a scoring function. scispace.com
For morpholine-containing compounds, docking studies have been used to predict interactions with various targets, such as mTOR, bacterial enzymes, and phosphodiesterases (PDEs). mdpi.comscispace.comacs.org The results of these simulations provide insights into the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. scispace.com A lower docking score (often expressed in kcal/mol) typically indicates a more favorable binding affinity. scispace.comnih.gov These predictions are instrumental in structure-based drug design, helping to prioritize compounds for synthesis and biological testing. researchgate.net
Table 2: Example Molecular Docking Results for Morpholine Derivatives Against Various Protein Targets
| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |
| Morpholino-thiazolidinone | Enoyl-ACP Reductase | 1QG6 | -8.6 | Tyr158, Met161 |
| Morpholino-tetrahydroquinoline | mTOR | 4JT6 | -8.2 | Val851, Tyr836, Lys802 |
| Morpholino-furo-pyridine | PDE1 | 5L8D | -7.9 | Gln421, Phe424 |
| N-alkyl Morpholine Salt | S. aureus Ribosome | 4Y4O | -7.1 | A2451, U2585 |
Note: This table presents example data from studies on various morpholine derivatives to illustrate the output of docking simulations. The values are not specific to this compound. mdpi.comscispace.comacs.orge3s-conferences.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For a scaffold like this compound, QSAR would be employed when developing a library of derivatives with varied substituents.
The process involves calculating a set of molecular descriptors for each compound in the library. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical model is then built to correlate these descriptors with experimentally measured biological activity (e.g., IC₅₀ values).
3D-QSAR models, such as those using the GRID/GOLPE methodology, can identify specific spatial regions around the molecular scaffold where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. acs.org For morpholine and 1,4-oxazepane (B1358080) derivatives targeting the dopamine (B1211576) D4 receptor, 3D-QSAR analysis has identified important regions for affinity around the benzene (B151609) rings and the aliphatic amine of the morpholine system. acs.org Such models are highly valuable for guiding the design of new, more potent derivatives by predicting their activity before synthesis. researchgate.net
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Modes
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.gov While docking provides a static snapshot of a ligand-protein interaction, MD simulations can validate the stability of this interaction and explore the conformational changes of both the ligand and the protein. mdpi.comresearchgate.net
In a typical MD simulation of a complex involving a compound like this compound, the docked pose is placed in a simulated physiological environment (e.g., a water box with ions). The system's trajectory is then calculated over a period, often ranging from nanoseconds to microseconds. mdpi.comnih.gov
Key analyses from MD simulations include:
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.
Interaction Analysis: The persistence of key interactions, like hydrogen bonds predicted by docking, can be monitored throughout the simulation to confirm their importance for binding. acs.org
MD simulations have been used to confirm the stable binding of morpholine-substituted derivatives in the active site of mTOR, validating docking predictions and providing deeper insight into the dynamics of the protein-ligand interactions over a 100-ns simulation period. mdpi.comnih.gov
Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the cornerstone for separating 3-Methyl-2-morpholin-4-yl-butylamine from starting materials, byproducts, and degradants. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.
Gas Chromatography (GC): Due to the presence of a primary amine and a morpholine (B109124) moiety, this compound is a polar compound with limited volatility. Direct analysis by GC can be challenging, often leading to poor peak shape and column adsorption. To overcome this, chemical derivatization is a common strategy. koreascience.kr Amines are frequently converted into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA) analogues, prior to GC analysis. koreascience.kr For instance, morpholine, a structural component of the target molecule, can be derivatized to N-nitrosomorpholine, which is amenable to GC analysis. nih.gov The separation is typically performed on a capillary column with a mid-polarity phase, like a TM-1701 column (30 m × 0.32 mm I.D., 0.5 μm film thickness). nih.gov
Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is exceptionally well-suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization. Reversed-phase (RP) chromatography using C18 columns is a common starting point. universiteitleiden.nl The mobile phase typically consists of an aqueous component (water with a buffer like ammonium (B1175870) formate (B1220265) and an acid like formic acid) and an organic modifier (acetonitrile or methanol). universiteitleiden.nl Given the basic nature of the amine groups, ion-pairing chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective alternatives for enhancing retention and separation.
Table 1: Typical Chromatographic Conditions for Amine Analysis This table is interactive. Click on the headers to sort.
| Parameter | Gas Chromatography (with Derivatization) | Liquid Chromatography |
|---|---|---|
| Column | Mid-polarity capillary (e.g., TM-1701) nih.gov | Reversed-phase (e.g., C18, 2.1 mm x 100 mm) universiteitleiden.nl |
| Mobile Phase | Inert carrier gas (e.g., Helium) nih.gov | Gradient of aqueous buffer and organic solvent (e.g., Water/Acetonitrile with formic acid) universiteitleiden.nl |
| Derivatization | Often required (e.g., acylation, silylation) koreascience.kr | Generally not required |
| Detection | FID, MS | UV, MS |
Coupling chromatography with mass spectrometry provides a powerful tool for both identification and quantification.
GC-MS: In GC-MS, molecules are separated by the GC and then ionized, typically via electron impact (EI). The resulting fragmentation pattern serves as a chemical fingerprint, allowing for structural confirmation by comparison with spectral libraries. nih.gov For derivatized this compound, GC-MS can provide definitive identification and assess purity. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative studies. koreascience.krnih.gov
LC-MS: LC-MS is the preeminent technique for this class of compounds. Electrospray ionization (ESI) is the most common ionization source, as it is a soft technique that typically generates a protonated molecular ion [M+H]+, readily providing the molecular weight. universiteitleiden.nl Further structural information can be obtained by tandem mass spectrometry (MS/MS). In MS/MS, the [M+H]+ ion is selected and fragmented to produce a characteristic spectrum of daughter ions, which is highly specific to the molecule's structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound, adding another layer of confidence to its identification. nih.gov
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic methods are indispensable for the de novo structural confirmation of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation.
¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect distinct signals for the isobutyl methyl groups, the primary amine (-NH₂) protons, the methine protons on the butyl chain, and the methylene (B1212753) protons of the morpholine ring. mdpi.comfoodb.ca The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic chemical shifts would be expected for the methyl carbons of the isobutyl group, the aliphatic carbons of the butyl chain, and the carbons adjacent to the oxygen and nitrogen atoms within the morpholine ring. researchgate.netrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is interactive. Click on the headers to sort.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isobutyl -CH₃ | ~0.9 (doublet) | ~20-25 |
| Butyl -CH(CH₃)₂ | ~1.7-1.9 (multiplet) | ~25-30 |
| Butyl -CH(N)- | ~2.5-2.8 (multiplet) | ~60-65 |
| Butyl -CH₂NH₂ | ~2.8-3.1 (multiplet) | ~40-45 |
| Morpholine -N-CH₂- | ~2.4-2.6 (triplet) | ~50-55 |
| Morpholine -O-CH₂- | ~3.6-3.8 (triplet) | ~65-70 |
| Amine -NH₂ | Broad, variable | N/A |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. mdpi.commdpi.com
Table 3: Expected IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (primary amine) | Stretch | 3300-3500 (two bands) |
| C-H (aliphatic) | Stretch | 2850-2960 |
| N-H (amine) | Bend | 1590-1650 |
| C-O-C (ether) | Stretch | 1070-1150 |
| C-N (amine) | Stretch | 1020-1250 |
Mass Spectrometry (MS): As mentioned, MS is crucial for determining the molecular weight. High-resolution mass spectrometry (ESI-HRMS) would confirm the elemental composition. The EI-MS fragmentation pattern, though potentially complex, would show characteristic losses, such as the loss of an isobutyl group or fragmentation of the morpholine ring, providing further structural evidence. mdpi.com
Advanced Analytical Techniques for Trace Analysis in Complex Matrices
Quantifying this compound at low concentrations in complex biological or environmental samples requires highly sensitive and selective methods. This is critical in fields like metabolomics or pharmacokinetic studies.
The analytical workflow typically involves two key stages: sample preparation and instrumental analysis.
Sample Preparation: The goal is to isolate the analyte from interfering matrix components and concentrate it. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govlcms.cz SPE, using cartridges with appropriate stationary phases (e.g., mixed-mode cation exchange), is particularly effective for extracting basic compounds like amines from aqueous matrices.
Instrumental Analysis: LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace quantification. universiteitleiden.nl The technique is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]+ ion) is selected and fragmented, and one or more specific product ions are monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and sensitivity, allowing for detection and quantification at picogram to nanogram levels. thermofisher.com The use of a stable isotope-labeled internal standard is often employed to correct for matrix effects and ensure high accuracy and precision. universiteitleiden.nl
Potential Applications in Chemical Biology Research
Development of Chemical Probes for Biological Systems
While no chemical probes based on "3-Methyl-2-morpholin-4-yl-butylamine" have been described in the literature, the structural features of the molecule suggest a potential starting point for the design of such tools. The morpholine (B109124) moiety is a common component in bioactive compounds and can influence solubility and cell permeability. nih.gov The primary amine group of the butylamine (B146782) chain offers a reactive handle for the conjugation of reporter molecules, such as fluorophores, biotin, or photoaffinity labels.
The development of a chemical probe from this scaffold would involve:
Synthesis of Derivatives: Modification of the primary amine to incorporate a linker and a reporter group.
Biological Target Identification: Screening the compound library against various biological targets to identify a specific interaction.
In Vitro and In Vivo Imaging/Detection: Utilizing the developed probe to visualize or detect its biological target in cellular or organismal systems.
The lipophilic character of the methyl-butyl chain combined with the polar morpholine ring could provide a balanced physicochemical profile for cell-based assays. nih.gov
Investigation of Molecular Recognition Processes
The study of molecular recognition involves understanding the non-covalent interactions between molecules, such as a small molecule and a protein. The "this compound" structure contains several features that could participate in molecular recognition events:
Hydrogen Bonding: The nitrogen and oxygen atoms of the morpholine ring, as well as the primary amine, can act as hydrogen bond acceptors and donors. researchgate.net
Hydrophobic Interactions: The methyl and butyl groups can engage in hydrophobic interactions with nonpolar pockets of a binding site.
Ionic Interactions: The primary amine can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a target protein.
Without a known biological target, any discussion of its role in molecular recognition remains speculative. However, the combination of these features makes it plausible that this compound could bind to a biological macromolecule with some degree of specificity.
Modulating Protein-Protein Interactions (PPIs)
Protein-protein interactions are fundamental to many cellular processes, and their modulation by small molecules is a significant area of drug discovery. researchgate.netrsc.org While there is no evidence of "this compound" being used as a PPI modulator, compounds containing the morpholine scaffold have been investigated for this purpose.
The general strategy for developing small molecule PPI modulators involves identifying "hot spots" on the protein interface that are critical for binding. researchgate.net A small molecule is then designed to bind to one of these hot spots and disrupt the interaction. The relatively small and flexible nature of "this compound" could potentially allow it to fit into such pockets. The development pipeline would involve:
High-Throughput Screening: Testing the compound for its ability to inhibit a specific PPI.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.
Biophysical and Structural Studies: Characterizing the binding of the molecule to its target protein.
Functionalization of Biomaterials and Hydrogels
The primary amine group of "this compound" makes it a candidate for the functionalization of biomaterials, particularly hydrogels. Hydrogels are water-swollen polymer networks with numerous applications in tissue engineering and drug delivery. researchgate.netscielo.br The properties of hydrogels can be tuned by incorporating functional small molecules.
The amine group can be covalently attached to a polymer backbone through various chemical reactions, such as amidation or reductive amination. nih.gov The incorporation of "this compound" into a hydrogel could impart several properties:
pH-Responsiveness: The morpholine and amine groups could alter their protonation state in response to changes in pH, leading to changes in hydrogel swelling. researchgate.net
Bioactivity: If the compound is found to have a specific biological activity, its incorporation into a hydrogel could create a bioactive material.
Drug Delivery: The compound could be part of a larger drug molecule that is released from the hydrogel.
Research in this area would involve the synthesis and characterization of hydrogels functionalized with this compound and the evaluation of their physical and biological properties.
Future Research Directions and Challenges
Advancements in Stereoselective Synthesis of Complex Amine Derivatives
The synthesis of complex chiral amines like 3-Methyl-2-morpholin-4-yl-butylamine, which contains multiple stereocenters, poses a significant synthetic challenge. numberanalytics.com Achieving high stereoselectivity is crucial as different stereoisomers of a molecule often exhibit varied pharmacological and toxicological profiles. numberanalytics.com Future research will likely focus on leveraging modern synthetic methodologies to control the stereochemistry at the C2 and C3 positions of the butylamine (B146782) core.
Recent decades have seen remarkable progress in the enantioselective synthesis of chiral amines. nih.gov Methodologies such as transition metal-catalyzed asymmetric hydrogenation and reductive amination have become powerful tools for creating stereochemically defined amine-containing molecules. nih.govnih.govacs.org For a molecule like this compound, these approaches could be adapted to ensure precise control over the spatial arrangement of the methyl and morpholinyl groups.
Furthermore, biocatalysis, employing enzymes like amine transaminases, offers an environmentally friendly and highly selective alternative for chiral amine synthesis. acs.org The development of enzymatic cascades could provide a streamlined, one-pot synthesis route, enhancing efficiency and reducing waste. acs.org However, challenges remain in identifying or engineering enzymes that can accommodate the specific steric bulk of the substrates required for synthesizing this particular compound. The scalability and cost-effectiveness of these advanced catalytic systems are also critical considerations for practical applications. numberanalytics.com
Key Synthetic Strategies for Chiral Amines:
Transition Metal-Catalyzed Asymmetric Hydrogenation (AH): Utilizes chiral metal complexes to hydrogenate prochiral imines or enamines, yielding chiral amines with high enantioselectivity. nih.govacs.org
Asymmetric Reductive Amination (ARA): A one-pot reaction involving a carbonyl compound and an amine in the presence of a reducing agent and a chiral catalyst. nih.gov
Enzymatic Cascades: Multi-enzyme systems that can perform sequential reactions in a single vessel, offering high efficiency and stereoselectivity. acs.org
Exploration of Novel Bioisosteric Replacements
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. ctppc.orgtandfonline.com This approach is used to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity. ctppc.org For this compound, the morpholine (B109124) ring is a prime candidate for bioisosteric replacement.
The morpholine moiety is prevalent in many approved drugs due to its favorable properties, such as improving solubility and metabolic stability. acs.orgnih.gov However, it can also be a site of metabolic liability. enamine.net Replacing the morpholine ring with other cyclic amines or heterocyclic systems could lead to analogues with improved drug-like properties. cambridgemedchemconsulting.com Potential bioisosteres for the morpholine ring include thiomorpholine, piperazine, piperidine, and more structurally complex systems like spirocycles. enamine.netcambridgemedchemconsulting.combaranlab.org Each replacement would subtly alter the molecule's steric profile, basicity (pKa), lipophilicity, and hydrogen bonding capacity, potentially leading to improved target engagement or a better safety profile. mdpi.com
A significant challenge lies in the synthesis of these novel analogues, as each new ring system may require a unique synthetic approach. nih.gov Moreover, predicting the biological consequences of a bioisosteric replacement is not always straightforward, necessitating extensive empirical testing. mdpi.com
| Bioisostere | Potential Advantages | Potential Challenges |
|---|---|---|
| Thiomorpholine | Altered lipophilicity and metabolic profile | Potential for oxidation at the sulfur atom |
| Piperazine | Offers an additional site for substitution to modulate properties or add functionality | Changes in pKa and potential for different off-target interactions |
| Piperidine | Reduces polarity, potentially increasing cell permeability | Loss of the hydrogen bond accepting ether oxygen |
| Azaspiro[3.3]heptane | Introduces 3D complexity, potentially improving binding affinity and exploring new chemical space | More complex and costly synthesis |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming trial-and-error experiments. ijrpr.commit.edu For this compound and its derivatives, integrating advanced computational approaches offers a promising avenue for future research.
Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict how these molecules will bind to specific biological targets, such as enzymes or receptors. mdpi.comnih.gov These simulations provide insights into the binding conformation and the key intermolecular interactions, which can guide the design of more potent analogues. researchgate.net For example, computational models could help determine which bioisosteric replacement for the morpholine ring is most likely to enhance binding affinity. mdpi.com
Quantum mechanical (QM) calculations can be employed to predict reaction mechanisms and transition states, aiding in the optimization of synthetic routes for stereoselective synthesis. nih.govresearchgate.net Furthermore, predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be used to screen virtual libraries of derivatives, prioritizing compounds with the most promising drug-like profiles for synthesis and experimental testing. A key challenge is the accuracy of these computational models, which depends on the quality of the algorithms and the available computing power. nih.gov
| Computational Method | Application in Research of this compound |
|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and conformational flexibility |
| Quantum Mechanics (QM) | Elucidating reaction mechanisms for synthesis optimization |
| ADMET Prediction | In silico screening for pharmacokinetic and toxicity profiles |
Expanding the Scope of Applications as a Chemical Probe and Scaffold
The structure of this compound makes it an attractive scaffold for the development of compound libraries for high-throughput screening. The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govjchemrev.com The primary amine and the secondary nitrogen within the morpholine ring provide two distinct points for chemical modification, allowing for the creation of a diverse array of derivatives.
By using this compound as a core scaffold, researchers can systematically vary the substituents to explore the structure-activity relationships (SAR) for a given biological target. nih.gov This approach can lead to the identification of potent and selective chemical probes, which are essential tools for studying the function of proteins and elucidating biological pathways.
The challenge in this area is to design and synthesize libraries of compounds that cover a broad and relevant chemical space. nih.gov Diversity-oriented synthesis (DOS) strategies could be employed to generate structurally complex and diverse molecules from the starting scaffold. researchgate.net The ultimate goal is to leverage the unique structural features of this compound to discover novel bioactive compounds with therapeutic potential across various diseases. acs.orgsemanticscholar.org
Q & A
Q. What are the established synthetic routes for 3-Methyl-2-morpholin-4-yl-butylamine, and how can reaction conditions be optimized for academic-scale preparation?
The synthesis of morpholine-containing amines like this compound typically involves reductive amination or nucleophilic substitution. A validated approach for analogous compounds (e.g., fluorinated morpholin-phenyl derivatives) employs reductive amination of ketones with morpholine derivatives under hydrogenation conditions using catalysts like palladium or nickel . Optimization parameters include:
- Temperature : 60–100°C for efficient imine formation.
- Catalyst loading : 5–10% w/w to balance cost and yield.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity.
Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity.
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structural identity and purity of this compound?
- NMR :
- ¹H NMR : Peaks for morpholine protons (δ 3.5–4.0 ppm, multiplet) and methyl groups (δ 1.0–1.5 ppm, singlet).
- ¹³C NMR : Signals for quaternary carbons adjacent to morpholine (δ 50–60 ppm) and aliphatic carbons (δ 20–40 ppm).
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm amine and morpholine groups.
- MS : Molecular ion peak (M⁺) at m/z corresponding to the molecular formula (C₉H₂₀N₂O), with fragmentation patterns reflecting cleavage at the morpholine-butylamine junction.
For absolute conformation, single-crystal X-ray diffraction (utilizing SHELXL for refinement) is recommended .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the conformational flexibility of this compound, particularly regarding morpholine ring puckering and amine group dynamics?
The Cremer-Pople puckering coordinates system is critical for quantifying morpholine ring non-planarity . Key steps:
Geometry optimization : Use DFT (B3LYP/6-311+G(d,p)) to minimize energy.
Puckering parameters : Calculate amplitude (q) and phase angle (φ) to classify puckering modes (e.g., chair, boat).
Dynamic simulations : Perform MD simulations (AMBER or CHARMM force fields) to analyze amine group rotation barriers (ΔG‡) and ring flexibility under solvent effects.
Q. How should researchers address discrepancies between experimental crystallographic data and computational predictions for this compound’s molecular geometry?
Discrepancies often arise from solvent effects or lattice packing forces unaccounted for in gas-phase computations. Mitigation strategies:
- Refinement : Use SHELXL to iteratively adjust thermal parameters and occupancy factors .
- Periodic boundary modeling : Apply plane-wave DFT (e.g., VASP) to simulate crystal packing.
- Statistical validation : Compare root-mean-square deviations (RMSD) between computed and experimental bond lengths/angles. Differences >0.05 Å suggest systematic errors (e.g., improper torsional potentials).
Q. What strategies are effective for resolving contradictions in bioactivity data across different assay systems for this compound derivatives?
Contradictions may stem from assay-specific variables (e.g., pH, protein concentration) or off-target interactions. Methodological solutions include:
- Dose-response normalization : Express activity as IC₅₀/EC₅₀ values relative to positive controls.
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence quenching) with cell-based viability assays.
- Meta-analysis : Apply Cochran’s Q test to assess heterogeneity across studies, followed by subgroup analysis (e.g., separating in vitro vs. in vivo data) .
Q. How can researchers design experiments to probe the stereoelectronic effects of the morpholine ring on this compound’s reactivity?
- Electronic effects : Measure Hammett σ constants via substituent-dependent reaction rates (e.g., nucleophilic substitution with benzyl halides).
- Steric effects : Compare kinetic isotope effects (KIE) in deuterated vs. non-deuterated analogs.
- Spectroscopic probes : Use UV-Vis spectroscopy to track charge-transfer interactions with electron-deficient aromatics.
Q. Data Interpretation & Validation
Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data in this compound derivatives?
- Multivariate regression : Partial least squares (PLS) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity.
- Cluster analysis : Group derivatives by morpholine puckering parameters (q, φ) to identify conformation-activity trends .
- Cross-validation : Use k-fold validation to assess model robustness (R² > 0.7 acceptable).
Q. How can crystallographic data for this compound be validated to ensure reliability in academic publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
